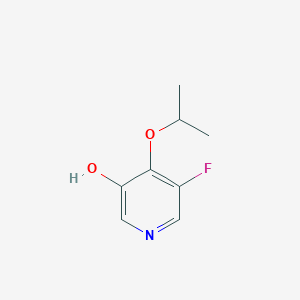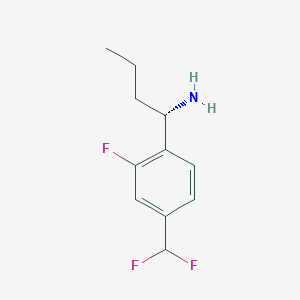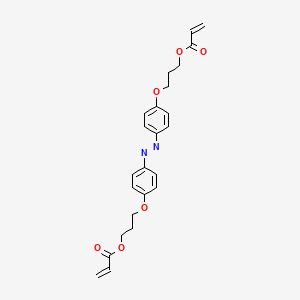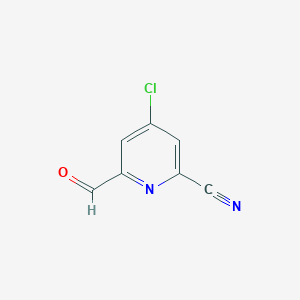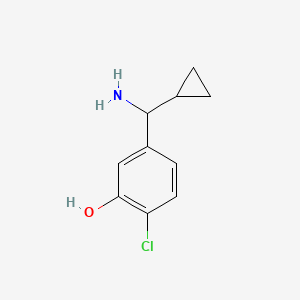
5-(Amino(cyclopropyl)methyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Amino(cyclopropyl)methyl)-2-chlorophenol is an organic compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(cyclopropyl)methyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the amino group and chlorination. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Amino(cyclopropyl)methyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenols.
Aplicaciones Científicas De Investigación
5-(Amino(cyclopropyl)methyl)-2-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-(Amino(cyclopropyl)methyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1MQ: A compound with similar structural features but different biological activity.
3-(5)-Aminopyrazoles: These compounds share the amino group and are used in similar synthetic applications.
Pyridazines and Pyridazinones: These heterocyclic compounds have similar applications in medicinal chemistry.
Uniqueness
5-(Amino(cyclopropyl)methyl)-2-chlorophenol is unique due to its combination of a cyclopropyl group, an amino group, and a chlorophenol moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
5-[amino(cyclopropyl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-3-7(5-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
Clave InChI |
BFSURDZTXQFIBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC(=C(C=C2)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


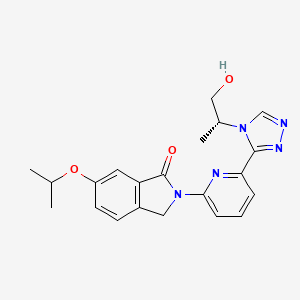
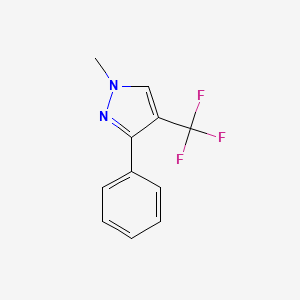
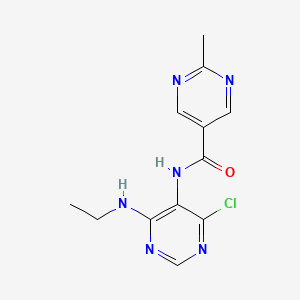
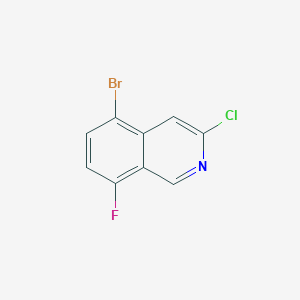

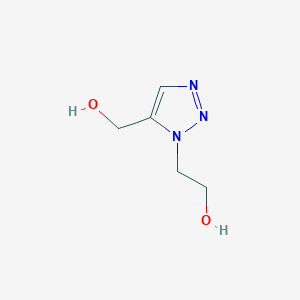
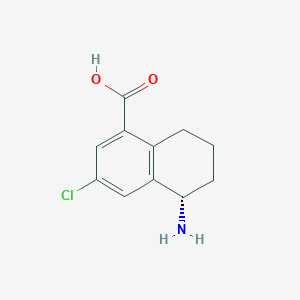
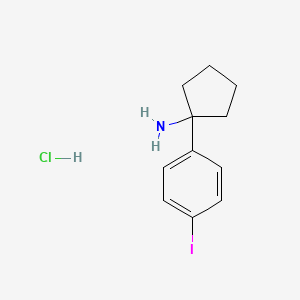
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
